2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene
Description
2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene is a substituted benzene derivative featuring a bromine atom at position 2, an ethoxy group at position 1, a fluorine atom at position 4, and a methyl group at position 2. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
2-bromo-1-ethoxy-4-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-8-5-4-7(11)6(2)9(8)10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBRORVSQYKKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene typically involves the bromination of 4-fluoro-3-methylbenzene followed by ethoxylation. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The ethoxylation step involves reacting the brominated intermediate with an ethoxy group donor, such as ethanol, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved include electrophilic aromatic substitution, nucleophilic substitution, and radical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs and their substituent patterns, CAS numbers, purity, and similarity scores (where available):
Key Observations:
- Substituent Diversity : The target compound’s ethoxy group distinguishes it from analogs with methoxy (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) or nitro groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene), which significantly alter electronic properties and reactivity .
- Similarity Scores : 1-Bromo-4-fluoro-2-methylbenzene (similarity score 0.95) shares bromo, fluoro, and methyl groups but lacks ethoxy, highlighting the importance of ethoxy in differentiating the target .
Physical Properties and Stability
- Purity : Available analogs (e.g., CAS 1783823-53-9, CAS 1224629-07-5) are typically 95% pure, suggesting similar commercial standards for the target compound .
- Stability : Fluorine and bromine substituents generally enhance thermal stability. However, the ethoxy group may introduce sensitivity to acidic or oxidative conditions compared to methoxy or methyl analogs.
Biological Activity
2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene can be represented as follows:
- IUPAC Name : 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene
- Molecular Formula : C10H10BrF
- Molecular Weight : 229.09 g/mol
The presence of bromine and fluorine substituents on the aromatic ring significantly influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene against various bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
This suggests that the compound could be further explored for its potential use in developing antimicrobial agents.
Enzyme Interaction Studies
Research focusing on the interaction of 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. The inhibition constant (Ki) was calculated to be approximately 0.5 µM, indicating a strong interaction with the enzyme system involved in drug metabolism.
Toxicological Assessments
Toxicological studies have evaluated the safety profile of 2-Bromo-1-ethoxy-4-fluoro-3-methylbenzene. Acute toxicity tests in animal models revealed no significant adverse effects at low doses; however, further chronic exposure studies are necessary to fully understand its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
